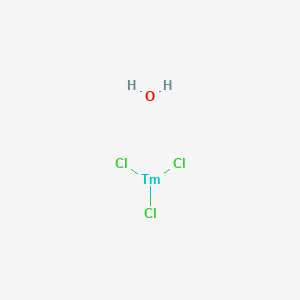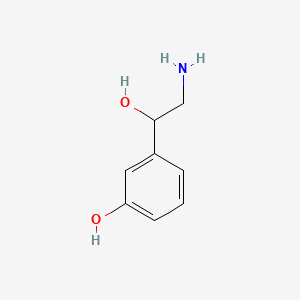
3,7,10-TRIMETHYLSILATRANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10-TRIMETHYLSILATRANE is a unique organosilicon compound with the molecular formula C9H19NO3Si. It belongs to the class of silatranes, which are cyclic organosilicon ethers of trialkoxyamines. These compounds are characterized by their pentacoordinate silicon atoms, which contribute to their unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,10-TRIMETHYLSILATRANE typically involves the reaction of trialkoxysilanes with amines. One common method is the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the silatrane structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7,10-TRIMETHYLSILATRANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatrane oxides.
Reduction: Reduction reactions can convert silatranes to their corresponding silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more substituents on the silicon atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Silatrane oxides.
Reduction: Silane derivatives.
Substitution: Various substituted silatranes depending on the reagents used.
Applications De Recherche Scientifique
3,7,10-TRIMETHYLSILATRANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential in biological applications due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,7,10-TRIMETHYLSILATRANE involves its interaction with various molecular targets. The pentacoordinate silicon atom plays a crucial role in its reactivity. The compound can form complexes with other molecules, influencing their chemical behavior. The electron density distribution and spatial structure of the silatrane molecule contribute to its unique reactivity .
Comparaison Avec Des Composés Similaires
Silatrane: The parent compound of 3,7,10-TRIMETHYLSILATRANE.
Aminopropylsilatrane: A derivative with an amino group on the propyl chain.
Methoxysilatrane: A derivative with methoxy groups on the silicon atom.
Uniqueness: this compound is unique due to the presence of three methyl groups on the silicon atom, which enhances its stability and reactivity compared to other silatranes. This structural modification also influences its chemical behavior, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
17805-80-0 |
|---|---|
Formule moléculaire |
C9H19NO3Si |
Poids moléculaire |
217.34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












